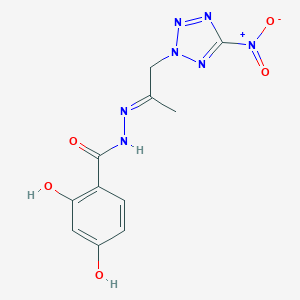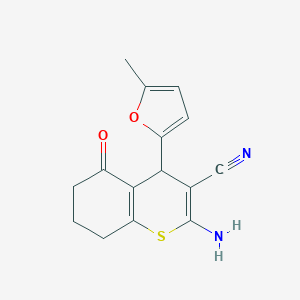
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a furan ring, a thiochromene core, and an amino group, making it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the one-pot three-component coupling reaction of an aldehyde, malononitrile, and a thiol in the presence of a catalyst. For instance, magnetic Fe3O4 nanoparticles have been used as an efficient and reusable catalyst for this reaction in aqueous media . The reaction conditions are generally mild, often carried out at room temperature, and the catalyst can be easily separated and reused without significant loss of activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. The use of reusable catalysts, such as Fe3O4 nanoparticles, and environmentally benign solvents like water, align with industrial goals of reducing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and thiochromene core can be oxidized under specific conditions.
Reduction: The carbonyl group in the thiochromene core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Applications De Recherche Scientifique
2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-tumor agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: The compound can be used as a ligand in the development of new catalytic systems for organic synthesis.
Mécanisme D'action
The mechanism of action of 2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cell proliferation pathways, leading to anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4H-chromene derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromene ring.
Furan derivatives: Compounds like 5-methyl-2-furyl derivatives have similar furan rings but lack the thiochromene core.
Uniqueness
The uniqueness of 2-AMINO-4-(5-METHYL-2-FURYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-THIOCHROMEN-3-YL CYANIDE lies in its combination of a furan ring, a thiochromene core, and an amino group. This unique structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H14N2O2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-amino-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydrothiochromene-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2S/c1-8-5-6-11(19-8)13-9(7-16)15(17)20-12-4-2-3-10(18)14(12)13/h5-6,13H,2-4,17H2,1H3 |
Clé InChI |
ZOLJSKITHSLMLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2C(=C(SC3=C2C(=O)CCC3)N)C#N |
SMILES canonique |
CC1=CC=C(O1)C2C(=C(SC3=C2C(=O)CCC3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B336094.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-5-(4-nitrophenyl)triazole-4-carbohydrazide](/img/structure/B336097.png)
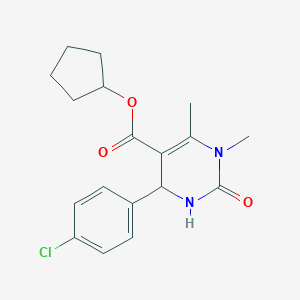
![2-(benzotriazol-1-yl)-N'-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B336101.png)
![12-[4-(benzyloxy)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B336103.png)
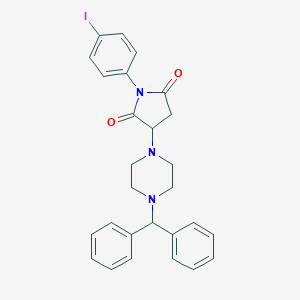
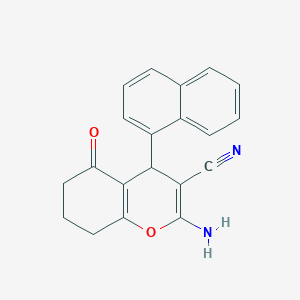
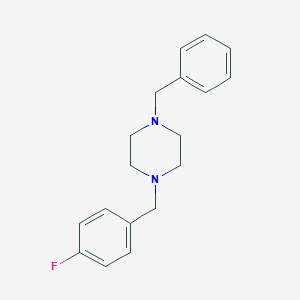
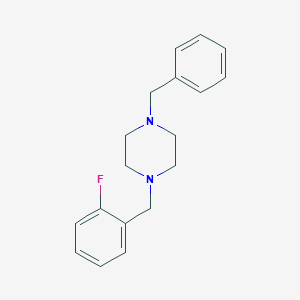

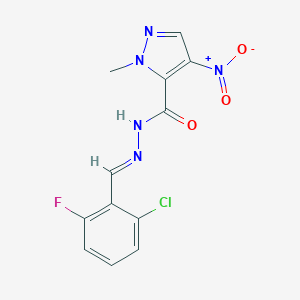
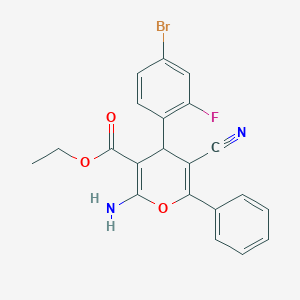
![N'-[(Z)-pyrrol-2-ylidenemethyl]-1H-indole-3-carbohydrazide](/img/structure/B336114.png)
